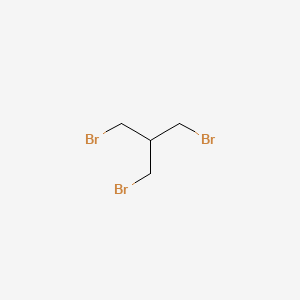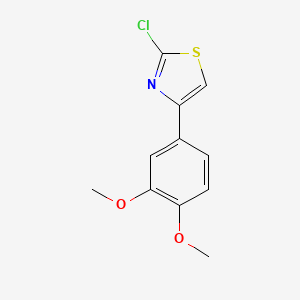
2,4-Dichlorophenyl 4-bromobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorophenyl 4-bromobenzenesulfonate: is a chemical compound with the molecular formula C12H7BrCl2O3S. It belongs to the class of aryl sulfonates and contains both chlorine and bromine substituents on the phenyl ring. The dihedral angle between the two benzene rings in this molecule is approximately 55.18° .
Preparation Methods
The synthetic routes for preparing 2,4-Dichlorophenyl 4-bromobenzenesulfonate involve the reaction of phenol with 4-bromobenzenesulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic aromatic substitution (SNAr) and results in the formation of the desired compound. Industrial production methods may vary, but this synthetic route is commonly employed.
Chemical Reactions Analysis
2,4-Dichlorophenyl 4-bromobenzenesulfonate can undergo various chemical reactions:
Substitution Reactions: The compound is susceptible to nucleophilic substitution reactions due to the presence of the sulfonate group. Common reagents include amines or other nucleophiles.
Oxidation and Reduction: While the compound itself is not typically involved in redox reactions, it can serve as a substrate for further transformations.
Major Products: The major products formed during these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound finds applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use it as a probe or labeling agent in biological studies.
Medicine: Its derivatives may exhibit pharmacological activity, making it relevant for drug discovery.
Industry: It can be used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism by which 2,4-Dichlorophenyl 4-bromobenzenesulfonate exerts its effects depends on its specific application. It may interact with cellular targets or participate in chemical reactions relevant to its function.
Comparison with Similar Compounds
While I don’t have information on similar compounds at the moment, further research could reveal related molecules with distinct properties.
Remember that safety precautions should always be followed when handling any chemical compound.
Properties
Molecular Formula |
C12H7BrCl2O3S |
|---|---|
Molecular Weight |
382.1 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) 4-bromobenzenesulfonate |
InChI |
InChI=1S/C12H7BrCl2O3S/c13-8-1-4-10(5-2-8)19(16,17)18-12-6-3-9(14)7-11(12)15/h1-7H |
InChI Key |
HHSLSWKZNSRNPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one](/img/structure/B12115474.png)
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-amine](/img/structure/B12115481.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B12115500.png)
![tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12115501.png)
![Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]-](/img/structure/B12115507.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B12115513.png)
![3-Chloro-4-isopropoxy-[1,2,5]thiadiazole](/img/structure/B12115517.png)


![3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-](/img/structure/B12115535.png)
![[3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12115553.png)
![(4E)-5-(3-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12115555.png)

